![molecular formula C31H45N3O21 B3029696 (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 754954-71-7](/img/structure/B3029696.png)

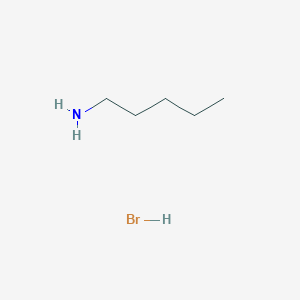

(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

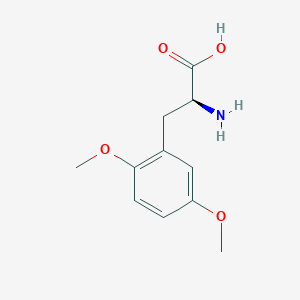

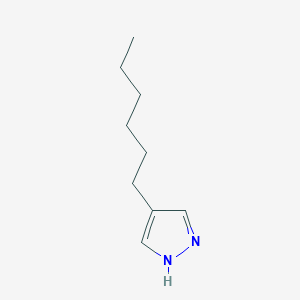

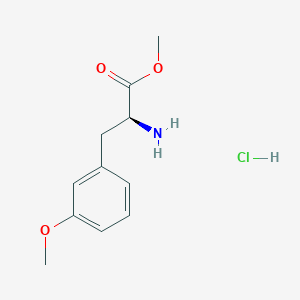

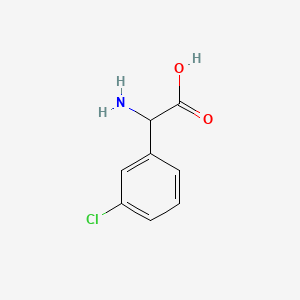

The compound "(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid" is a complex molecule that appears to be a derivative of a carbohydrate structure with multiple acetamido and nitrophenoxy substituents. This molecule may be related to the field of carbohydrate chemistry and could have potential applications in medicinal chemistry or as a synthetic intermediate.

Synthesis Analysis

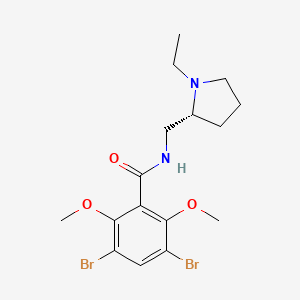

The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. The synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of such a process . This method provides good yields without racemization and is compatible with various protecting groups, which could be relevant for the synthesis of the compound . Additionally, the synthesis of nitro, amino, and acetamino derivatives of benzofurans and the use of phenols as nucleophiles in the synthesis of KDN derivatives are examples of synthetic strategies that might be applied to the synthesis of complex carbohydrate derivatives.

Molecular Structure Analysis

The molecular structure of the compound likely includes several stereocenters, as indicated by the (R) and (S) descriptors in its name. The presence of acetamido groups suggests amide linkages, while the nitrophenoxy and hydroxymethyl groups indicate ether and alcohol functionalities, respectively. The synthesis and characterization of related compounds, such as N-acetylneuraminic acid derivatives , provide insights into the stereochemistry and functional group arrangement that could be present in the compound of interest.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for its functional groups. For example, the acetamido groups could be involved in acylation or deacylation reactions, while the nitrophenoxy moiety could participate in nucleophilic substitution reactions. The synthesis of N-acetoxy derivatives and their reactions in aqueous solutions provide examples of the reactivity of acetoxy groups, which could be relevant for understanding the chemical behavior of the compound.

Physical and Chemical Properties Analysis

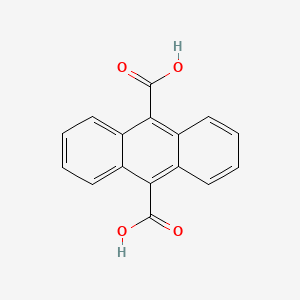

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of multiple hydroxyl groups could impart hydrophilic character and affect solubility in water and organic solvents. The synthesis of compounds with similar functionalities, such as p-nitrobenzyl derivatives and nitrobenzofurans , can provide insights into the solubility, melting points, and stability of the compound. Additionally, the interactions of carboxylic acids with organic heterocyclic bases and the synthesis of glycosides could inform on the compound's potential for forming cocrystals or conjugates with other molecules.

Wissenschaftliche Forschungsanwendungen

Solubility Studies

Research has shown that the solubility of saccharides, including compounds with similar structures to the one you're interested in, can be significantly affected by the composition of the solvent. For example, studies by (Gong, Wang, Zhang, & Qu, 2012) and (Zhang, Gong, Wang, & Qu, 2012) have explored how the solubility of various saccharides changes in ethanol-water solutions, providing insights into the physicochemical properties of similar complex molecules.

Synthesis and Antimetastatic Activity

Another area of research involves the synthesis of complex molecules and their biological activities. For instance, (Nishimura et al., 1997) synthesized L-Iduronic acid-type 1-N-iminosugars and studied their antimetastatic activity, demonstrating the potential medical applications of complex molecular synthesis.

Application in Directed Evolution

Compounds with complex structures have been used in the directed evolution of enzymes. Research by (Woodhall, Williams, Berry, & Nelson, 2005) focused on synthesizing screening substrates for the directed evolution of sialic acid aldolase, highlighting the role of intricate molecular synthesis in enzyme engineering.

Studies in mTOR Signalling

Research on mTOR signalling pathways, which are crucial in various diseases, has identified specific compounds as potential inhibitors. (Buddham et al., 2022) identified certain compounds in mTOR signalling pathways that could be potential inhibitors, suggesting the relevance of such complex molecules in disease treatment.

Development of C-linked Disaccharide Mimetics

Complex molecules have also been used in synthesizing disaccharide mimetics. (Harding et al., 2003) explored the synthesis of stereoisomeric C-linked disaccharide mimetics, indicating the potential of such molecules in developing novel biomimetics.

Safety And Hazards

This would involve identifying any potential hazards associated with the compound, such as toxicity or flammability.

Zukünftige Richtungen

This would involve speculating on potential applications or areas of study for the compound, based on its structure and properties.

I hope this general approach is helpful. If you have more specific questions about a well-known compound, I would be happy to try to help further.

Eigenschaften

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZSJFGKSKBLDR-KOLSOZNPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)